Urea, N-([2,2'-bithiophen]-5-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-
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Overview
Description
“Urea, N-([2,2’-bithiophen]-5-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)-” is a complex organic compound that features a urea backbone substituted with a bithiophene and a naphthalene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, N-([2,2’-bithiophen]-5-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)-” typically involves the following steps:
Formation of the Bithiophene Derivative: The bithiophene moiety can be synthesized through a coupling reaction of thiophene derivatives.
Naphthalene Derivative Preparation: The naphthalene derivative can be synthesized through various organic reactions, such as Friedel-Crafts acylation followed by reduction.
Urea Formation: The final step involves the reaction of the bithiophene and naphthalene derivatives with a urea precursor under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or carbonyl groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides, while reduction of nitro groups can yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the field of organic electronics.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as fluorescent probes.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, the compound may find applications in the development of advanced materials, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of “Urea, N-([2,2’-bithiophen]-5-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)-” would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
Urea, N-phenyl-N’-(2-thienylmethyl)-: A similar compound with a phenyl and thienyl substitution.
Urea, N-(2-thienylmethyl)-N’-(7-hydroxy-1-naphthalenyl)-: A compound with a thienyl and naphthalene substitution.
Uniqueness
The uniqueness of “Urea, N-([2,2’-bithiophen]-5-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)-” lies in its specific substitution pattern, which may confer unique electronic properties, making it suitable for specialized applications in organic electronics and materials science.
Properties
CAS No. |
648420-31-9 |
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Molecular Formula |
C20H16N2O2S2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1-(7-hydroxynaphthalen-1-yl)-3-[(5-thiophen-2-ylthiophen-2-yl)methyl]urea |
InChI |
InChI=1S/C20H16N2O2S2/c23-14-7-6-13-3-1-4-17(16(13)11-14)22-20(24)21-12-15-8-9-19(26-15)18-5-2-10-25-18/h1-11,23H,12H2,(H2,21,22,24) |
InChI Key |
AOUZSIJAZVUYCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)NC(=O)NCC3=CC=C(S3)C4=CC=CS4 |
Origin of Product |
United States |
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